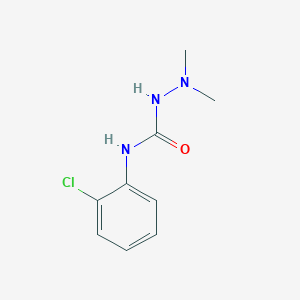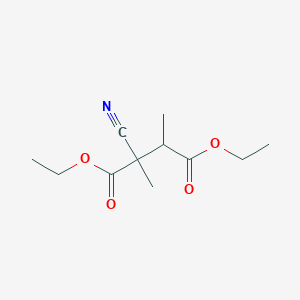
N-(3-Nitrobenzylidene)-P-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Nitrobenzylidene)-P-toluidine: is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 3-nitrobenzaldehyde and p-toluidine. It is known for its applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)-P-toluidine involves the condensation of 3-nitrobenzaldehyde with p-toluidine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: N-(3-Nitrobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents are introduced onto the ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Reduction: Formation of N-(3-aminobenzylidene)-P-toluidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Formation of substituted derivatives on the aromatic ring.
科学研究应用
N-(3-Nitrobenzylidene)-P-toluidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of N-(3-Nitrobenzylidene)-P-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine: Similar Schiff base with different substituents on the aromatic ring.
N1,N2-bis(3-nitrobenzylidene)phenylene diamine: Another Schiff base with multiple nitro groups.
N-(2-chlorobenzylidene)-4-nitroaniline: Schiff base with a different substitution pattern.
Uniqueness: N-(3-Nitrobenzylidene)-P-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the p-toluidine moiety allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
17064-95-8 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-7-13(8-6-11)15-10-12-3-2-4-14(9-12)16(17)18/h2-10H,1H3 |
InChI 键 |
XTPAJQOAWUWVLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)








![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)

![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
